molecular formula C12H8BrN3O B12117360 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

Cat. No.: B12117360
M. Wt: 290.11 g/mol
InChI Key: BHQBHVNSLICPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is a chemical research reagent designed for use in medicinal chemistry and oncology research. The furo[2,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery, known for its potential to interact with multiple biological targets. Current scientific literature highlights the significant research value of analogous compounds, which have demonstrated potent inhibitory activity against key oncogenic kinases, including receptors in the PI3K/AKT signaling pathway and mutant FLT3 receptors relevant to acute myeloid leukemia (AML) . The 2,4-diaminofuro[2,3-d]pyrimidine core is a versatile pharmacophore that can be engineered to produce multi-target inhibitors, simultaneously targeting receptor tyrosine kinases (RTKs) and enzymes like dihydrofolate reductase (DHFR), conferring both antiangiogenic and antitumor activities . The specific substitution with a 4-bromophenyl group at the 5-position is a common structural feature intended to enhance binding affinity and selectivity within the hydrophobic regions of enzyme active sites. This compound is presented as a key intermediate or reference standard for scientists developing novel targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for verifying the identity, purity, and suitability of this product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

5-(4-bromophenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI Key

BHQBHVNSLICPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br

Origin of Product

United States

Preparation Methods

Esterification to Methyl p-Bromophenylacetate

p-Bromophenylacetic acid undergoes esterification with methanol using solid acid catalysts (e.g., Amberlyst-15) under reflux. Yields exceed 94% after 5–6 hours.

Malonate Formation via Alkylation

Methyl p-bromophenylacetate reacts with dimethyl carbonate in the presence of sodium methoxide, forming dimethyl 2-(4-bromophenyl)malonate. This step achieves 84–92% yield under nitrogen at 70–80°C.

Cyclization with Formamidine

The malonate intermediate undergoes cyclization with formamidine hydrochloride in methanol, producing 5-(4-bromophenyl)pyrimidine-4,6-diol. Optimal conditions include stirring at 20–30°C for 15–17 hours (yield: 91–92%).

Chlorination and Amination

Chlorination with phosphorus oxychloride (POCl₃) or phosgene converts the diol to 5-(4-bromophenyl)-4,6-dichloropyrimidine. Subsequent amination using ammonium hydroxide or hydrazine hydrate yields the target amine. Critical parameters:

  • Chlorination : POCl₃ reflux (8 h, 86.5% yield).

  • Amination : NH₄OH in ethanol (10–20°C, 84.5% yield).

Table 2 : Comparative Analysis of Chlorinating Agents

AgentTemperature (°C)Yield (%)Purity (%)Source
POCl₃11086.599.2
Solid Phosgene95–10584.599.9

Alternative Pathways via Thorpe-Ziegler Cyclization

Nicotinonitrile derivatives serve as precursors for furopyrimidines. Thorpe-Ziegler cyclization of 3-cyano-4-(4-bromophenyl)pyridin-2(1H)-one in basic conditions (e.g., KOH/EtOH) forms the fused furan ring. This method achieves moderate yields (65–75%) but offers regioselectivity advantages.

Post-Functionalization of Halogenated Intermediates

Late-stage functionalization of 5-(4-bromophenyl)-4,6-dichloropyrimidine enables efficient amination. Key findings:

  • Amination Efficiency : NH₃ in dioxane at 50°C for 4 h achieves 89% conversion.

  • Solvent Effects : Ethanol enhances crystallinity, facilitating purification (purity >99%).

Green Chemistry Approaches

Recent advances emphasize solvent-free cyclization and catalytic esterification:

  • Solid Acid Catalysts : Amberlyst-15 reduces methanol usage by 40% in esterification.

  • Microwave Assistance : Cyclocondensation time decreases from 8 h to 45 min with 5% yield improvement .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by Suresh Kumar et al. evaluated a series of bromopyrimidine derivatives for their anticancer activity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting that modifications to the pyrimidine core can enhance therapeutic efficacy .

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundA54915.0
This compoundMCF-710.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that related pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a separate study focusing on antimicrobial properties, various bromopyrimidine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds demonstrated significant antibacterial activity, supporting further investigation into their mechanisms of action .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(3-Bromo-phenyl) Analogs

The 3-bromo positional isomer, 5-(3-Bromo-phenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, serves as a non-nucleoside adenosine kinase inhibitor. Key differences include:

  • Structural Flexibility: The 3-bromo substitution allows better accommodation in the hydrophobic pocket of adenosine kinase, while the 4-bromo variant may sterically hinder binding .
Property 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine 5-(3-Bromo-phenyl) Pyridopyrimidine Analog
Core Structure Furo[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine
Bromine Position 4-Bromo-phenyl 3-Bromo-phenyl
Primary Target Microtubules (hypothesized) Adenosine kinase
IC₅₀ (Enzymatic Inhibition) Not reported ~10 nM (adenosine kinase)

Furo[2,3-d]pyrimidine Derivatives with Varied Substituents

A. 5-Methyl-furo[2,3-d]pyrimidines
Compounds like 4-substituted-5-methyl-furo[2,3-d]pyrimidines demonstrate potent microtubule depolymerization (IC₅₀ ~1–10 µM), comparable to combretastatin A-3. The methyl group at C5 enhances tubulin binding, while the 4-bromo-phenyl substituent in the target compound may reduce solubility but improve lipophilicity .

B. 6-Aryl-Substituted Analogs Derivatives with 6-aryl groups (e.g., 6-phenyl or 6-(4-methoxyphenyl)) show moderate EGFR inhibition (IC₅₀ ~740 µM). In contrast, the 4-bromo-phenyl substitution likely shifts activity toward non-kinase targets due to steric and electronic effects .

C. Thieno[2,3-d]pyrimidine Analogs Replacing the furan ring with thiophene (e.g., 5-(4-aminophenyl)-thieno[2,3-d]pyrimidin-4-amine) reduces microtubule activity but increases selectivity for kinase targets. Thiophene’s larger atomic radius may disrupt hydrophobic interactions critical for tubulin binding .

Pyrrolo[2,3-d]pyrimidines and Selectivity Profiles

Pyrrolo[2,3-d]pyrimidines, such as 7-(2-Amino-ethyl)-5-(4-phenoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, exhibit distinct selectivity:

  • DHFR Inhibition : Pyrrolo analogs are selective for Toxoplasma gondii DHFR, whereas furo[2,3-d]pyrimidines target Pneumocystis carinii DHFR .
  • Resistance Mechanisms : Unlike furopyrimidines, pyrrolo derivatives are less effective against Pgp-mediated drug resistance .

Fluorophenyl and Heteroaryl Substitutions

  • 5-(4-Fluorophenyl)-furo[2,3-d]pyrimidin-4-ylamine : The 4-fluoro group enhances metabolic stability compared to bromine but reduces halogen bonding interactions, leading to lower potency in kinase assays .
  • Furanyl-Substituted Analogs : Derivatives with 5-(2-furanyl)-6-(3-furanyl) substituents (e.g., CAS 296793-25-4) exhibit reduced cytotoxicity, likely due to decreased membrane permeability .

Key Structure-Activity Relationship (SAR) Insights

Bromine Position : 4-Bromo-phenyl enhances steric bulk, favoring targets with larger binding pockets (e.g., tubulin), while 3-bromo derivatives optimize kinase inhibition .

Ring Fusion : Furo[2,3-d]pyrimidines are more potent microtubule disruptors than furo[3,4-d]pyrimidines, which show superior EGFR selectivity .

Substituent Effects :

  • C5 Methyl : Increases microtubule depolymerization by 10-fold .
  • C6 Aryl Groups : Reduce kinase activity but improve solubility .

Q & A

Q. How can batch-to-batch variability in synthesis impact pharmacological studies, and how is it mitigated?

  • Methodological Answer : Quantify impurities via UPLC-PDA and correlate with bioactivity using PCA (principal component analysis). Establish strict QC thresholds (e.g., ≥98% purity by area normalization) and use standardized reference materials for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.